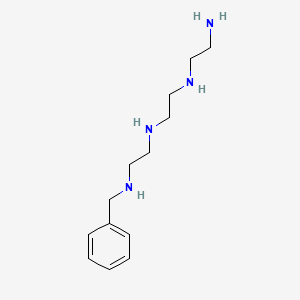![molecular formula C34H46FeP2 B13742912 (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi is an organophosphorus compound that features a ferrocene backbone. Organophosphorus compounds are widely used in various fields, including catalysis, organic synthesis, and materials science. The unique structure of this compound, with its ferrocenyl and phosphino groups, makes it an interesting subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor can be synthesized through the reaction of ferrocene with appropriate phosphine ligands under inert conditions.
Introduction of the Phosphino Groups: The di-tert.-butylphosphino groups are introduced through a substitution reaction, often using a base such as sodium hydride to deprotonate the precursor and facilitate the substitution.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methylphenyl groups under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ferrocenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Its unique structure may be explored for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of advanced materials with specific electronic and magnetic properties.
作用機序
The mechanism of action of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi involves its interaction with molecular targets through its phosphine ligands. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The ferrocenyl backbone provides stability and enhances the compound’s ability to participate in redox reactions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and organic synthesis.
Ferrocenylphosphines: Compounds with a ferrocenyl backbone and phosphine ligands, similar to the compound .
Uniqueness
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi is unique due to its specific combination of ferrocenyl and di-tert.-butylphosphino groups, which confer distinct electronic and steric properties. These properties can enhance its performance in catalytic and synthetic applications compared to other similar compounds.
特性
分子式 |
C34H46FeP2 |
|---|---|
分子量 |
572.5 g/mol |
IUPAC名 |
[5-[(1S)-1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]-ditert-butylphosphane;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C29H40P2.C5H6.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23-24H,1-9H3;1-4H,5H2;/t23-,24?;;/m0../s1 |
InChIキー |
LYSVENQQTMGWAO-VZBZPWRVSA-N |
異性体SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



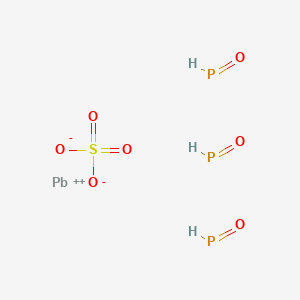


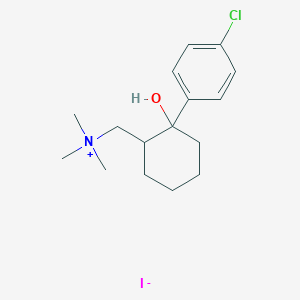
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
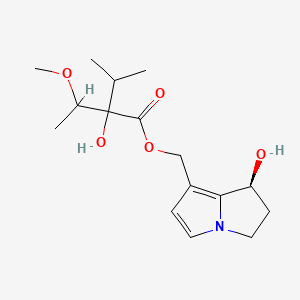
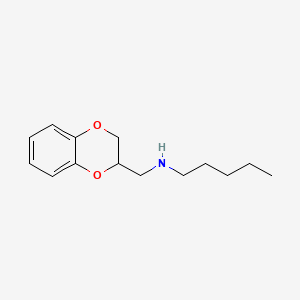

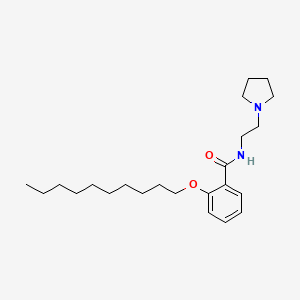
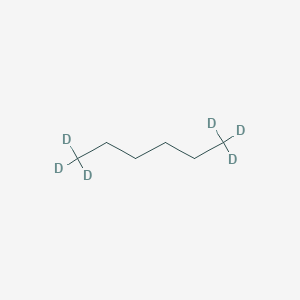
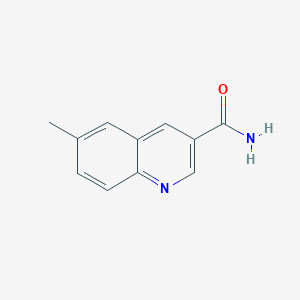
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
